zinc;benzenesulfinate;dihydrate
CAS No.:
Cat. No.: VC16541767
Molecular Formula: C12H14O6S2Zn
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O6S2Zn |
|---|---|
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | zinc;benzenesulfinate;dihydrate |
| Standard InChI | InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2 |
| Standard InChI Key | NTUATFLSTOSLCJ-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Zinc benzenesulfinate dihydrate consists of a zinc ion coordinated to two benzenesulfinate anions () and two water molecules in its crystalline lattice. The linear formula is , with a monoclinic crystal system . Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), confirm the presence of sulfinate groups (S=O stretching at 1,050–1,150 cm) and aromatic protons (δ 7.2–7.8 ppm in -NMR).
Thermodynamic and Solubility Data
Key physical properties are summarized below:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point | 217–221°C | Ambient pressure | |
| Density | 1.701 g/cm³ | 20°C | |
| Water Solubility | 886.9 mg/L | 20°C | |
| LogP (Octanol-Water) | -0.39 | 23°C | |
| Vapor Pressure | 0 Pa | 25°C |
The compound’s low vapor pressure and moderate solubility in polar solvents like ethanol (12.4 g/100 mL at 25°C) make it suitable for solution-based industrial processes.
Synthesis and Production
Industrial Synthesis Routes
The primary synthesis method involves the reaction of sodium benzenesulfinate () with zinc chloride () in aqueous media:
The product is crystallized as a dihydrate by cooling the reaction mixture to 5°C, yielding >95% purity . Alternative methods include direct sulfination of benzene with zinc oxide under acidic conditions, though this route is less efficient (yield: 70–75%) .
Purification and Quality Control
Recrystallization from ethanol-water mixtures (1:3 v/v) removes residual sodium chloride. Purity is assessed via titration (zinc content: 16.8–17.2%) and high-performance liquid chromatography (HPLC; >98% purity) . Industrial producers like Henan Aochuang Chemical Co., Ltd., offer bulk quantities (up to 10 tons/month) at prices ranging from $0.00–$1.00/kg, depending on purity (98–99.999%) .
Industrial and Chemical Applications
Lubricant Additives
Zinc benzenesulfinate dihydrate reduces friction coefficients in industrial lubricants by 40–50% compared to traditional zinc dialkyldithiophosphates (ZDDPs). Its sulfinate groups form protective films on metal surfaces, minimizing wear under high-temperature conditions (up to 200°C).
Flame Retardants
In polymer composites, the compound acts as a synergist for halogenated flame retardants. It reduces peak heat release rates by 30% in polypropylene formulations, as measured by cone calorimetry (ASTM E1354) . The mechanism involves sulfinate-mediated radical scavenging and zinc-catalyzed char formation.
Foaming Agents
As an activator for azodicarbonamide (ADC) in polyurethane foams, zinc benzenesulfinate dihydrate lowers decomposition temperatures from 210°C to 160°C, enabling energy-efficient production. Foam density is reduced by 15–20% without compromising mechanical strength .
| Hazard Category | Precautionary Measures |
|---|---|
| Eye Contact | Rinse with water for 15 mins |
| Inhalation | Move to fresh air |
| Storage | Keep in dry, ventilated area |
Research Frontiers
Antimicrobial Applications
Recent studies demonstrate bacteriostatic activity against Staphylococcus aureus (MIC: 512 µg/mL) via zinc-mediated disruption of cell membranes. Synergy with antibiotics (e.g., ciprofloxacin) reduces biofilm formation by 60% in vitro.
Catalysis in Organic Synthesis
Zinc benzenesulfinate dihydrate catalyzes C–S bond formation in cross-coupling reactions. For example, it achieves 85% yield in the synthesis of aryl sulfides from iodobenzenes and thiols under mild conditions (60°C, 12 h) .
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